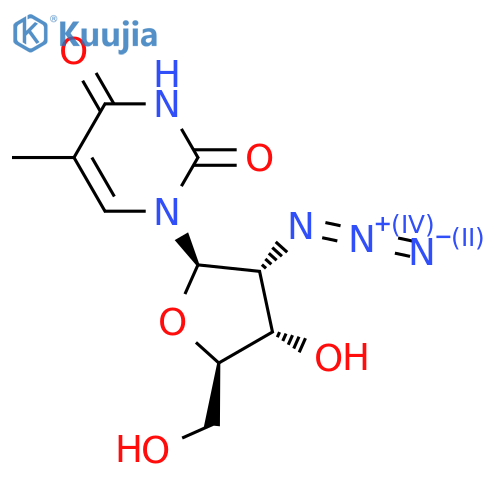

- Cu(I)-Catalyzed Efficient Synthesis of 2'-Triazolo-nucleoside ConjugatesSynthesis and evaluation of thymidine-5'-O-monophosphate analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase, Journal of Heterocyclic Chemistry, 2015, 52(3), 701-710

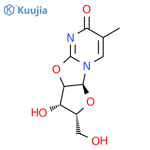

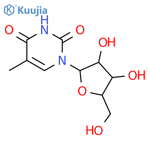

Cas no 97748-75-9 (Uridine, 2'-azido-2'-deoxy-5-methyl-)

97748-75-9 structure

Nome del prodotto:Uridine, 2'-azido-2'-deoxy-5-methyl-

Uridine, 2'-azido-2'-deoxy-5-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

-

- Uridine, 2'-azido-2'-deoxy-5-methyl-

- 2′-Azido-2′-deoxy-5-methyluridine (ACI)

- 2′-Deoxy-2′-azidoribothymidine

-

- Inchi: 1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-6(13-14-11)7(17)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1

- Chiave InChI: JEIPQKWFUIEONT-JXOAFFINSA-N

- Sorrisi: N([C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C=C(C)C(=O)NC1=O)=[N+]=[N-]

Proprietà calcolate

- Massa esatta: 283.09166853g/mol

- Massa monoisotopica: 283.09166853g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 20

- Conta legami ruotabili: 3

- Complessità: 514

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.6

- Superficie polare topologica: 114Ų

Uridine, 2'-azido-2'-deoxy-5-methyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 9 h, 150 °C

1.1 Reagents: Sodium azide Solvents: Dimethylformamide

1.1 Reagents: Sodium azide Solvents: Dimethylformamide

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Diphenyl carbonate Catalysts: Sodium bicarbonate Solvents: Dimethylformamide ; 30 min, 130 °C

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 9 h, 150 °C

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 9 h, 150 °C

Riferimento

- Cu(I)-Catalyzed Efficient Synthesis of 2'-Triazolo-nucleoside Conjugates, Journal of Heterocyclic Chemistry, 2015, 52(3), 701-710

Uridine, 2'-azido-2'-deoxy-5-methyl- Raw materials

Uridine, 2'-azido-2'-deoxy-5-methyl- Preparation Products

Uridine, 2'-azido-2'-deoxy-5-methyl- Letteratura correlata

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

97748-75-9 (Uridine, 2'-azido-2'-deoxy-5-methyl-) Prodotti correlati

- 19316-85-9(5’-Azido-(5’-deoxy)thymidine)

- 26929-65-7(1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione)

- 30516-87-1(Zidovudine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

Fornitori consigliati

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Shanghai Aoguang Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso